6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
Overview
Description
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1255097-94-9 . It has a molecular weight of 311.36 .
Molecular Structure Analysis
The molecular formula of this compound is C6H2Br2ClN3 . The average mass is 311.361 Da and the monoisotopic mass is 308.830383 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Development
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a significant chemical scaffold in drug development, especially in the synthesis of various pharmaceutical compounds. The multicomponent Groebke–Blackburn–Bienaymé cyclisation, for instance, is a key method in creating various 3-aminoimidazo[1,2-a]pyrazines, which are prevalent in many drugs (Baenziger, Durantie, & Mathes, 2017). Similarly, the direct arylation of imidazo[1,2-b]pyridazines, including the synthesis of 3-(hetero)arylimidazo[1,2-b]pyridazines, is another significant contribution of this compound in pharmaceutical chemistry (Akkaoui et al., 2010).
Analytical and Material Chemistry
In analytical chemistry, the study of the 13C NMR chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and its derivatives, including 6,8-dibromoimidazo[1,2-a]pyrazine, offers insights into the structure and nucleophilic substitution patterns of these compounds (Bonnet, Sablayrolles, & Chapat, 1984). This knowledge is crucial for understanding and predicting the behavior of these molecules in various chemical reactions.
Medical Research
In medical research, the synthesis of imidazo[1,2-a]pyrazine derivatives has shown potential in creating compounds with biological activities. For example, some derivatives have been synthesized with antibacterial properties, highlighting the therapeutic potential of these compounds in treating infections (Althagafi & Abdel‐Latif, 2021). Additionally, certain imidazo[1,2-a]pyrazine derivatives exhibit anti-inflammatory activity, further demonstrating the versatility of this compound in drug discovery and development (Abignente et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWGKVPPONVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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